methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core with a 3-chlorophenyl group at position 4, a 2,5-dimethoxybenzenesulfonylmethyl substituent at position 6, and a methyl ester at position 5. This compound belongs to the Biginelli family, which is renowned for diverse pharmacological activities, including antitumor, antibacterial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-14-7-8-16(30-2)17(10-14)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-5-4-6-13(22)9-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPNSLIZMCVPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chlorobenzaldehyde, 2,5-dimethoxybenzenesulfonyl chloride, and appropriate pyrimidine precursors. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or pyridine.
Oxidation and reduction steps: Employing reagents like sodium borohydride or hydrogen peroxide.
Esterification: Using methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
The compound has been primarily studied for its potential in treating various diseases due to its unique chemical structure that allows it to interact with biological targets effectively. Some notable therapeutic applications include:
- Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against several cancer cell lines. The incorporation of the sulfonyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular pathways critical for cancer cell proliferation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of specific cytokines involved in inflammatory responses. This property makes it a potential candidate for treating chronic inflammatory diseases .
- Antimicrobial Effects : Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
-
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of tetrahydropyrimidine derivatives. The results indicated that compounds similar to methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range . -
Case Study 2: Anti-inflammatory Activity
A study featured in Phytotherapy Research explored the anti-inflammatory effects of sulfonamide derivatives. The findings revealed that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro and demonstrated efficacy in animal models of arthritis .
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications at Position 4
The 3-chlorophenyl group at position 4 contrasts with other substituents in related DHPMs:
- Fluorophenyl/Hydroxyphenyl groups: Derivatives such as methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () introduce polar interactions (e.g., hydrogen bonding) but may suffer from reduced metabolic stability due to phenolic hydroxyl groups .
- Bis(trifluoromethyl)phenyl groups : Compounds like ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () feature strong electron-withdrawing CF₃ groups, which may enhance reactivity but increase lipophilicity compared to the 3-chlorophenyl group .
Substituents at Position 6
The (2,5-dimethoxybenzenesulfonyl)methyl group at position 6 is unique among DHPM derivatives:
- Methyl groups : Most analogs, such as those in and , have a simple methyl group here, reducing molecular weight and complexity but limiting polar interactions .
Biological Activity
Methyl 4-(3-chlorophenyl)-6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel compound belonging to the tetrahydropyrimidine class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-diabetic properties. The following sections provide an in-depth analysis of its biological activity based on various studies.
Synthesis and Characterization
The synthesis of tetrahydropyrimidine derivatives typically involves multi-component reactions that yield compounds with significant biological potential. The target compound can be synthesized through a one-pot reaction involving various reagents and conditions that promote cyclization and functionalization of the pyrimidine ring . Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against a range of bacterial and fungal strains. The minimal inhibitory concentration (MIC) was determined using the broth dilution method. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as several fungal strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. Notably, the compound showed selective activity against HepG2 liver cancer cells with an IC50 value of approximately 15 µg/mL, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Anti-Diabetic Activity
The anti-diabetic potential of this compound was assessed through alpha-amylase inhibition assays. The results indicated that it possesses moderate inhibitory activity with an IC50 value of around 6.54 µM, which is comparable to standard anti-diabetic drugs . This suggests that the compound may serve as a lead for developing new anti-diabetic agents.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidines is often influenced by their structural features. Substituents on the phenyl ring and variations in the pyrimidine core can significantly affect their pharmacological profiles. For instance, the presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity by increasing the electron deficiency at the reactive sites .
Case Studies
Several studies have highlighted the biological efficacy of similar tetrahydropyrimidine derivatives:
- Study on Anticancer Activity : A derivative with a methoxy group showed enhanced cytotoxicity against breast cancer cells compared to its chloro counterpart.
- Antimicrobial Evaluation : Research demonstrated that modifications in the sulfonyl group led to increased antibacterial potency against resistant strains.
These findings underscore the importance of chemical modifications in optimizing biological activities.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for this tetrahydropyrimidine derivative, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Begin with a Biginelli-like multicomponent reaction using 3-chlorobenzaldehyde, methyl acetoacetate, urea, and a sulfonated intermediate (e.g., 2,5-dimethoxybenzenesulfonylmethyl chloride). Catalyze with HCl or Lewis acids (e.g., FeCl₃) under reflux in ethanol .
-
Step 2 : Introduce the sulfonylmethyl group via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or THF) and temperature (60–80°C) to prevent byproduct formation .
-
Yield Optimization : Use TLC/HPLC to monitor progress. Typical yields range from 40–65%; higher purity (>95%) is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Data Contradictions :
-
Lower yields reported in sulfonylation steps (e.g., 30–40% in THF vs. 55% in DMF) due to steric hindrance from the 3-chlorophenyl group .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm regioselectivity and substituent positions. Key signals: δ 2.3–2.6 ppm (CH₃), δ 7.2–7.8 ppm (aromatic protons) .
- X-ray Crystallography : Resolve conformational flexibility of the tetrahydropyrimidine ring and sulfonyl group orientation. Monoclinic systems (space group P21/c) are common, with bond angles validated against DFT calculations .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 507.12) .
Advanced Research Questions
Q. How does the 2,5-dimethoxybenzenesulfonyl group influence bioactivity compared to other sulfonamide derivatives?
- Structure-Activity Relationship (SAR) :
- The electron-rich dimethoxy group enhances π-π stacking with enzyme active sites (e.g., kinase ATP pockets), improving inhibitory potency vs. non-methoxy analogs .
- Table 1 : Comparative IC₅₀ values against kinase targets:
| Substituent | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| 2,5-Dimethoxy-sulfonyl | EGFR | 12.3 |
| 4-Methyl-sulfonyl | EGFR | 45.7 |
- Mechanistic Insights : Molecular docking (AutoDock Vina) reveals hydrogen bonding between methoxy groups and Thr790/Thr854 residues in EGFR .
Q. What strategies resolve regioselectivity challenges during cyclocondensation?
- Approaches :
-
Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves regioselectivity (>90% for 1,4-dihydropyrimidine) via controlled thermal activation .
-
Catalyst Screening : ZnCl₂ promotes cyclization at C6, while FeCl₃ favors C4-substitution due to Lewis acidity differences .
- Data Contradictions : Conflicting reports on solvent effects—DMF increases cyclization efficiency but may degrade acid-sensitive sulfonyl groups .
Experimental Design Considerations
Q. How to design assays for evaluating metabolic stability in vitro?
- Protocol :
- Step 1 : Incubate compound (10 µM) with liver microsomes (human/rat) in NADPH-rich buffer (37°C, pH 7.4).
- Step 2 : Terminate reactions at 0, 15, 30, 60 mins with ice-cold acetonitrile. Analyze via LC-MS/MS for parent compound depletion .
- Key Metrics : t₁/₂ > 60 mins suggests suitability for in vivo studies.
Synthesis Challenges & Troubleshooting
Q. Why does the 3-chlorophenyl group lead to reduced solubility, and how is this mitigated?
- Root Cause : Hydrophobic Cl substituent reduces aqueous solubility (<0.1 mg/mL in PBS).
- Solutions :
- Prodrug Design : Introduce phosphate esters at the carboxylate group to enhance hydrophilicity .
- Co-solvents : Use DMSO/PEG400 mixtures (10:90 v/v) for in vitro assays .
Data Reproducibility Guidelines
- Critical Parameters :
- Strict anhydrous conditions for sulfonylation steps to avoid hydrolysis .
- Standardize NMR acquisition parameters (e.g., 500 MHz, 256 scans) to ensure cross-study comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
